3-(Azidomethyl)azetidine hydrochloride
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Overview
Description
3-(Azidomethyl)azetidine hydrochloride is a chemical compound with the molecular formula C4H9ClN4.
Mechanism of Action
Target of Action
3-(Azidomethyl)azetidine hydrochloride is a type of azetidine, a four-membered nitrogen-containing heterocycle . Azetidines are known to be incorporated into pharmaceutically relevant scaffolds, which can result in improved pharmacokinetic properties . .
Mode of Action
The mode of action of this compound involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be used in the synthesis of complex natural products . The [2 + 2] photocycloaddition reaction, which is involved in the synthesis of azetidines, is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
The resulting polymers from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Action Environment
The photochemical behavior of excited state imines, which are involved in the aza paternò–büchi reaction, is known to be influenced by environmental factors .
Preparation Methods
The synthesis of 3-(Azidomethyl)azetidine hydrochloride can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups .
Chemical Reactions Analysis
3-(Azidomethyl)azetidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The [2 + 2] photocycloaddition reaction is one of the most efficient ways to synthesize functionalized azetidines . Common reagents used in these reactions include imines and alkenes. The major products formed from these reactions are functionalized azetidines .
Scientific Research Applications
3-(Azidomethyl)azetidine hydrochloride has numerous applications in scientific research. It is used as a building block for polyamines through anionic and cationic ring-opening polymerization . These polymers have important applications, such as antibacterial and antimicrobial coatings, carbon dioxide adsorption, chelation, materials templating, and non-viral gene transfection . Additionally, it is used in the synthesis of functionalized azetidines, which have applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
3-(Azidomethyl)azetidine hydrochloride is similar to other azetidines and aziridines, which are also used as building blocks for polyamines . it is unique due to its specific structure and reactivity. Similar compounds include 1,3,3-trimethylazetidine and other functionalized azetidines .
Properties
IUPAC Name |
3-(azidomethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-8-7-3-4-1-6-2-4;/h4,6H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFQRAONICUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864061-04-0 |
Source
|
Record name | 3-(azidomethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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